molecular formula C18H20ClN3O3S B503086 N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide CAS No. 150558-72-8

N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B503086
M. Wt: 393.9g/mol
InChI Key: NCZMFFATYGCSAP-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, also known as AC-5216, is a novel compound that has gained attention in the field of pharmacology due to its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The compound N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various starting materials.

Starting Materials
4-nitrobenzenesulfonyl chloride, 2-chlorophenylpiperazine, 4-aminophenylacetic acid, triethylamine, N,N-dimethylformamide (DMF), sodium bicarbonate, ethyl acetate, wate

Reaction
Step 1: 4-nitrobenzenesulfonyl chloride is reacted with 2-chlorophenylpiperazine in the presence of triethylamine and DMF to form N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)amine., Step 2: N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)amine is reacted with 4-aminophenylacetic acid in the presence of sodium bicarbonate and DMF to form N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide., Step 3: The product is isolated by extraction with ethyl acetate and washing with water.

Mechanism Of Action

The exact mechanism of action of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and pain. N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity.

Biochemical And Physiological Effects

N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. The compound has also been shown to have anticonvulsant properties and to improve cognitive function. N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has been shown to modulate the activity of GABA receptors and to inhibit the activity of the 5-HT7 receptor.

Advantages And Limitations For Lab Experiments

N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a highly selective compound that has been shown to have potent effects in animal models. However, there are some limitations to using N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide in lab experiments. The compound has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well-established.

Future Directions

There are several future directions for the study of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide. One area of interest is the potential therapeutic applications of the compound in the treatment of anxiety, depression, and pain. Another area of interest is the development of more potent and selective compounds that target the 5-HT7 receptor. Additionally, further studies are needed to establish the safety profile of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide and to determine its efficacy in human clinical trials.
Conclusion
In conclusion, N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, or N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, is a novel compound that has shown promising results in the treatment of anxiety, depression, and pain. The compound has a unique mechanism of action that involves the modulation of GABA and 5-HT7 receptors. N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments, but its safety profile is not well-established. Further studies are needed to determine the efficacy of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide in human clinical trials and to develop more potent and selective compounds that target the 5-HT7 receptor.

Scientific Research Applications

N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has been studied for its potential therapeutic applications in various fields of pharmacology. It has shown promising results in the treatment of anxiety, depression, and pain. The compound has also been studied for its anticonvulsant properties and its ability to improve cognitive function.

properties

IUPAC Name

N-[4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZMFFATYGCSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide

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